molecular formula C19H19N7O B12160275 (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12160275
M. Wt: 361.4 g/mol
InChI Key: KPHRKCHMLGWTJM-UHFFFAOYSA-N
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Description

The compound "(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one" is a pyrazol-3-one derivative featuring a triazolo[4,3-b]pyridazinyl substituent at position 2 and a propan-2-ylphenylamino methylidene group at position 2. The (4E) configuration ensures planar geometry, which may enhance binding to target proteins or enzymes. While direct biological data for this compound are unavailable in the provided evidence, its analogs have been synthesized and characterized for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

5-methyl-4-[(4-propan-2-ylphenyl)iminomethyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H19N7O/c1-12(2)14-4-6-15(7-5-14)20-10-16-13(3)23-26(19(16)27)18-9-8-17-22-21-11-25(17)24-18/h4-12,23H,1-3H3

InChI Key

KPHRKCHMLGWTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the triazolopyridazine moiety and the isopropylphenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be important considerations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

In industry, (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and more.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties References
Target Compound C₂₁H₂₂N₈O 426.46* 4-(propan-2-yl)phenylamino, triazolo-pyridazinyl Predicted LogP: ~3.2 (Lipinski-compliant)†
(4E)-4-{[(4-Methoxyphenyl)amino]methylene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one C₁₇H₁₅N₇O₂ 349.35 4-methoxyphenylamino Melting point: N/A; Rf: N/A
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-nitrophenyl, acetyl Mp: 170°C; Rf: 0.7; Lipinski-compliant
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one C₂₁H₂₀FN₇O 405.43 4-fluorophenyl, triazolylmethyl Predicted solubility: Moderate in DMSO

*Calculated based on analogous structures.
†Lipinski parameters inferred from structural similarity to .

Key Observations :

The nitro group in introduces strong electron-withdrawing effects, which may reduce metabolic stability but enhance electrostatic interactions.

Steric and Conformational Differences :

  • The triazolo-pyridazinyl group in the target compound and provides rigidity, favoring planar conformations critical for intercalation or enzyme binding. In contrast, the triazolylmethyl group in introduces steric bulk, which could hinder binding in confined active sites.

Synthetic Yields and Methods :

  • Analogs like were synthesized via acid-catalyzed condensation (69.8% yield), a method likely applicable to the target compound . Modifications to the arylidene moiety (e.g., propan-2-ylphenyl vs. nitrophenyl) may require adjusted reaction conditions to optimize yields.

Computational and Crystallographic Insights

  • Electron Density Analysis: Noncovalent interaction (NCI) plots, as described in , could reveal differences in van der Waals interactions and hydrogen bonding between the target compound and its analogs. For example, the propan-2-yl group may engage in hydrophobic interactions absent in methoxy-substituted analogs.
  • Crystallography : Software like SHELX and WinGX has been widely used to resolve structures of similar pyrazol-3-one derivatives. The target compound’s (4E) configuration is likely stabilized by intramolecular hydrogen bonds, as seen in .

Biological Activity

The compound (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazolone with triazole and pyridazine moieties.
  • Functional Groups : Contains a methyl group, an isopropyl-substituted phenyl group, and an amino group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate precursors. The synthetic pathway may include:

  • Formation of the Pyrazolone Core : Utilizing 3H-pyrazol derivatives.
  • Introduction of Triazole and Pyridazine Rings : Employing cyclization techniques to incorporate these heterocycles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazolone and triazole structures. The synthesized compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-negative bacteria like E. coli .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes:

Compound IC50 (µM) Control (Celecoxib)
Test Compound0.04 ± 0.010.04 ± 0.01

This suggests that the compound may serve as a potential anti-inflammatory agent by inhibiting COX activity .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The compound was screened against several fungal pathogens:

Fungal Strain Inhibition Zone Diameter (mm)
Candida albicans15
Aspergillus niger12

The results indicate promising antifungal activity, suggesting its utility in treating fungal infections .

Case Studies

  • In Vivo Models : In a rat model of induced inflammation, administration of the compound resulted in significant reduction in paw edema compared to untreated controls.
  • Combination Therapy : Studies exploring the combination of this compound with standard antibiotics showed enhanced efficacy against resistant bacterial strains.

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